tert-Butyl 3-hydrazinylpyrrolidine-1-carboxylate hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl 3-hydrazinylpyrrolidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2.ClH/c1-9(2,3)14-8(13)12-5-4-7(6-12)11-10;/h7,11H,4-6,10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWPYQVYAWPHAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089315-62-6 | |
| Record name | tert-butyl 3-hydrazinylpyrrolidine-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-hydrazinylpyrrolidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 3-pyrrolidinecarboxylate with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the desired product. The hydrochloride salt is formed by treating the product with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-hydrazinylpyrrolidine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions typically result in the formation of new compounds with different functional groups replacing the hydrazinyl group.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-hydrazinylpyrrolidine-1-carboxylate hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its hydrazinyl group can form covalent bonds with certain amino acids, making it useful in probing protein structures.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a precursor for drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique reactivity makes it suitable for various applications, including polymer synthesis and material science.
Mechanism of Action
The mechanism of action of tert-Butyl 3-hydrazinylpyrrolidine-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazinyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-aminopyrrolidine-1-carboxylate
- tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
- tert-Butyl 3-methylpyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 3-hydrazinylpyrrolidine-1-carboxylate hydrochloride is unique due to its hydrazinyl group, which imparts distinct reactivity compared to similar compounds. This group allows for specific interactions with biological molecules, making it particularly valuable in biochemical and medicinal research. The compound’s ability to undergo various chemical reactions also enhances its versatility in synthetic chemistry.
Biological Activity
tert-Butyl 3-hydrazinylpyrrolidine-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data regarding its biological activity, particularly in relation to neurodegenerative diseases and other therapeutic applications.
- Molecular Formula : C₉H₂₀ClN₃O₂
- Molecular Weight : 237.73 g/mol
- CAS Number : 2089315-62-6
Research indicates that compounds similar to tert-butyl 3-hydrazinylpyrrolidine-1-carboxylate exhibit neuroprotective properties, potentially through the modulation of inflammatory pathways. The compound may inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology.
Neuroprotective Effects
A study demonstrated that tert-butyl derivatives can enhance cell viability in astrocytes exposed to Aβ peptides. The results indicated that treatment with tert-butyl compounds led to a significant reduction in astrocyte death caused by Aβ toxicity. Specifically, when astrocytes were treated with Aβ 1-42 alone, cell viability dropped to approximately 43.78%, but co-treatment with tert-butyl derivatives improved viability to about 62.98% .
Inhibition of Enzymatic Activity
In vitro assays have shown that related compounds can inhibit key enzymes involved in neurodegeneration:
- β-secretase : Inhibition constant (IC50) of 15.4 nM.
- Acetylcholinesterase : Inhibition constant (Ki) of 0.17 μM.
These findings suggest a potential for these compounds in treating cognitive decline associated with Alzheimer's disease by targeting multiple pathways simultaneously .
Study on Amyloid Aggregation
In a controlled study, the effects of tert-butyl derivatives on amyloid aggregation were assessed. The compound demonstrated an 85% inhibition of Aβ aggregation at a concentration of 100 μM. This significant inhibition suggests a protective mechanism against amyloid-induced toxicity, which is crucial for developing therapies for Alzheimer's disease .
Cytokine Modulation
The impact of tert-butyl compounds on cytokine levels was also evaluated. While Aβ exposure increased TNFα production significantly, treatment with the compound resulted in reduced TNFα levels, although not statistically significant compared to controls. This suggests that while the compound may mitigate some inflammatory responses, further optimization could enhance its efficacy .
Data Table: Summary of Biological Activities
| Biological Activity | Measurement/Result |
|---|---|
| Cell Viability (Aβ treated) | Increased from 43.78% to 62.98% |
| β-secretase Inhibition (IC50) | 15.4 nM |
| Acetylcholinesterase Inhibition (Ki) | 0.17 μM |
| Aβ Aggregation Inhibition | 85% at 100 μM |
| TNFα Production | Reduced but not statistically significant |
Q & A
Q. What are the common synthetic routes for tert-butyl 3-hydrazinylpyrrolidine-1-carboxylate hydrochloride?
Methodological Answer: The synthesis typically involves functionalization of a pyrrolidine scaffold. A general approach includes:
- Hydrazine Introduction : Reacting a tert-butyl-protected pyrrolidine derivative (e.g., tert-butyl 3-oxopyrrolidine-1-carboxylate) with hydrazine under acidic or basic conditions. For example, hydrazine hydrochloride in ethanol or THF can yield the hydrazinyl derivative.
- Protection/Deprotection : The tert-butyl carbamate (Boc) group is retained during synthesis to protect the pyrrolidine nitrogen. Final acidic hydrolysis (e.g., HCl in dioxane) yields the hydrochloride salt .
Key Reaction Conditions (derived from analogous compounds):
| Reaction Type | Reagents/Conditions | Notes |
|---|---|---|
| Hydrazination | Hydrazine hydrate, HCl, THF, reflux | Acidic conditions favor hydrazine coupling |
| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), DMAP, CH₂Cl₂ | Standard for amine protection |
Q. How is this compound characterized spectroscopically?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks for pyrrolidine protons (δ 1.4–3.5 ppm), tert-butyl group (δ 1.4 ppm, singlet), and hydrazine NH (δ 2.5–4.0 ppm, broad).
- ¹³C NMR : Boc carbonyl (δ ~155 ppm), pyrrolidine carbons (δ 20–60 ppm) .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 234.1 (C₁₀H₂₀N₃O₂⁺) for the free base; HCl salt adducts appear at m/z 270.6 .
- X-ray Crystallography : For structural confirmation, single crystals are grown via slow evaporation in polar solvents (e.g., methanol/water). Data refinement uses SHELXL .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during hydrazine coupling?
Methodological Answer:
- Control pH : Use stoichiometric HCl to protonate the amine and reduce competing side reactions (e.g., over-alkylation).
- Temperature Modulation : Reflux in THF (65–70°C) balances reactivity and selectivity. Lower temperatures (<50°C) may slow hydrazine incorporation, while higher temperatures risk Boc deprotection .
- Purification : Column chromatography (silica gel, 5–10% MeOH in CH₂Cl₂) removes unreacted hydrazine or byproducts. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .
Q. How can contradictions in reported biological activity data for this compound be resolved?
Methodological Answer:
- Replicate Assays : Use standardized protocols (e.g., enzyme inhibition assays with positive controls) to verify activity.
- Structural Confirmation : Ensure batch-to-batch consistency via NMR and LC-MS. Impurities (e.g., residual solvents) may skew results .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to targets like tryptophan 2,3-dioxygenase (TDO2), resolving discrepancies between in vitro and in silico data .
Q. What are the stability and storage requirements for this compound?
Methodological Answer:
- Stability : The compound is hygroscopic. Degradation occurs under basic conditions (pH >8) via Boc cleavage.
- Storage : Store at –20°C in airtight containers under inert gas (N₂ or Ar). Desiccate with silica gel to prevent hydrolysis .
- Monitoring : Conduct periodic TLC or LC-MS to detect decomposition (e.g., free pyrrolidine formation at Rf 0.3 in EtOAc/hexane 1:1) .
Q. What role does this compound play in drug discovery pipelines?
Methodological Answer:
- Scaffold for Analogues : The hydrazine group enables derivatization (e.g., Schiff base formation with aldehydes) to generate libraries for high-throughput screening .
- Target Engagement : In neurological research, it serves as a precursor for histamine H₃ receptor ligands. Activity is assessed via radioligand binding assays (³H-thioperamide competition) .
- Toxicity Screening : Use Ames tests (S. typhimurium TA98/TA100) to evaluate mutagenicity, critical for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
